Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide
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Overview
Description
Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide is a chemical compound with the molecular formula C4H8O3S It is known for its unique structure, which includes a thiophene ring, a hydroxyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, where the hydroxyl group is replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-ol, tetrahydro-, 1,1-dioxide: Similar structure but lacks the benzenesulfonate group.
Thiophene-3-ol, 3-(4-ethoxyphenyl)tetrahydro-, 1,1-dioxide: Contains an ethoxyphenyl group instead of a benzenesulfonate group.
Uniqueness
Thiophene-3-ol, tetrahydro-, 3-benzenesulfonate, 1,1-dioxide is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
36715-84-1 |
---|---|
Molecular Formula |
C10H12O5S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) benzenesulfonate |
InChI |
InChI=1S/C10H12O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
WPZFWVFNLOFEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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